Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro junction between a six-membered azaspiro ring and a four-membered ring. It is commonly used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl and tert-butyl ester groups are then introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Carboxylic acid
Scientific Research Applications
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both formyl and tert-butyl ester functional groups. These features contribute to its versatility in chemical synthesis and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h8,10H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGOARDBBIMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137718-90-0 |
Source
|
Record name | tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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